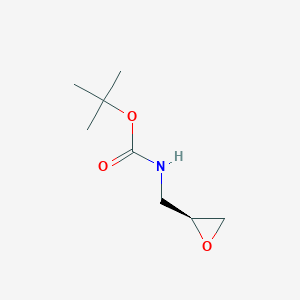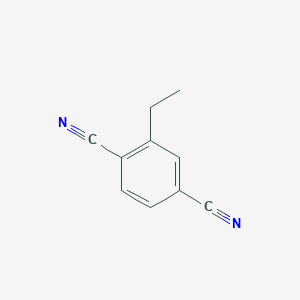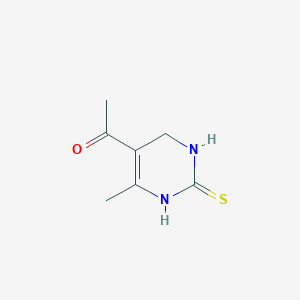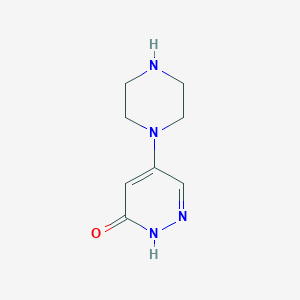
5-(ピペラジン-1-イル)ピリダジン-3(2H)-オン
概要
説明
5-(Piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a piperazine substituent at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
5-(Piperazin-1-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
The primary target of 5-(Piperazin-1-yl)pyridazin-3(2H)-one, also known as 4-piperazin-1-yl-1H-pyridazin-6-one, is the bromodomain of human transcription activator BRG1 (SMARCA4) . This protein plays a crucial role in the ATP-driven SWI/SNF chromatin remodeling multiprotein complexes BAF (BRG1/BRM-associated factor) and PBAF (polybromo-associated BAF factor) .
Mode of Action
The compound interacts with its target by binding to the bromodomain of the SMARCA4 protein . This interaction inhibits the reading of acetylated histone tails by the bromodomain-containing proteins SMARCA2 (BRM), SMARCA4 (BRG1), and polybromo-1 .
Biochemical Pathways
The inhibition of the bromodomain-containing proteins affects the SWI/SNF chromatin remodeling pathway . This pathway modulates the accessibility of the human genome, and its dysregulation can lead to aberrant cell proliferation and differentiation .
Pharmacokinetics
Similar compounds have been reported to be stable in human liver microsomes , suggesting potential good pharmacokinetic properties.
Result of Action
The molecular effect of the compound’s action is the inhibition of key genes during adipogenesis, including the transcription factors PPARγ and C/EBPα . This results in the impairment of the differentiation of 3T3-L1 murine fibroblasts into adipocytes .
生化学分析
Biochemical Properties
The biochemical properties of 5-(Piperazin-1-yl)pyridazin-3(2H)-one are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the bromodomain of human protein polybromo-1 . This interaction suggests that 5-(Piperazin-1-yl)pyridazin-3(2H)-one may play a role in gene regulation .
Cellular Effects
5-(Piperazin-1-yl)pyridazin-3(2H)-one has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the expression of key genes during adipogenesis, including the transcription factors PPARγ and C/EBPα, and impair the differentiation of 3T3-L1 murine fibroblasts into adipocytes .
Molecular Mechanism
At the molecular level, 5-(Piperazin-1-yl)pyridazin-3(2H)-one exerts its effects through various mechanisms. It has been found to bind to the bromodomain of human protein polybromo-1, suggesting that it may act as an inhibitor of this protein . This interaction could potentially lead to changes in gene expression and cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with piperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyridazinone reacts with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-(Piperazin-1-yl)pyridazin-3(2H)-one may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
5-(Piperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
類似化合物との比較
Similar Compounds
Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings but different core structures.
Uniqueness
5-(Piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core and the piperazine substituent, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-piperazin-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8-5-7(6-10-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNSHKQLJBJICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591854 | |
| Record name | 5-(Piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159430-52-1 | |
| Record name | 5-(Piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


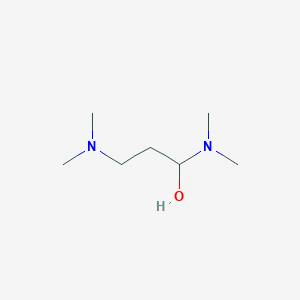
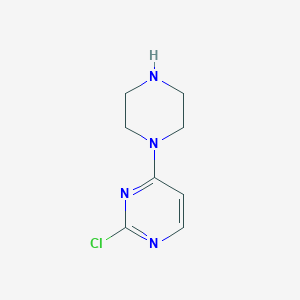
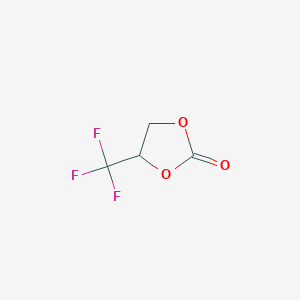
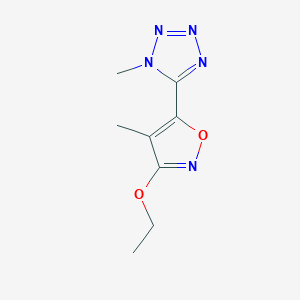
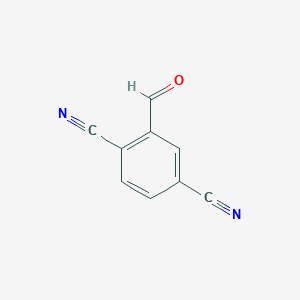
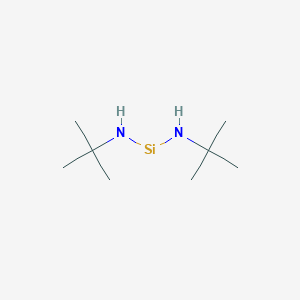
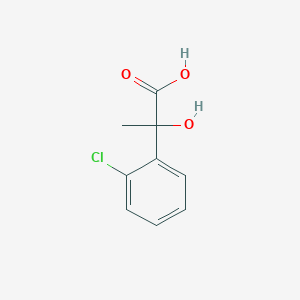
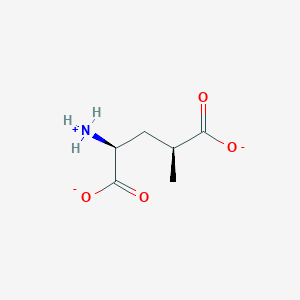
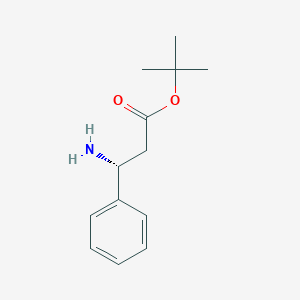
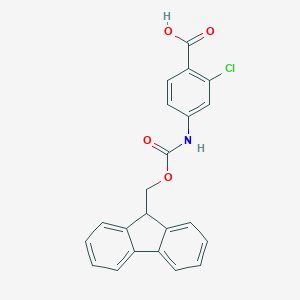
![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)
